molecular formula C17H17ClN2O2S B4396692 N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide

N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide

Cat. No. B4396692
M. Wt: 348.8 g/mol
InChI Key: FEXMRZLUEHUDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of the NEDD8-activating enzyme (NAE) and has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

MLN4924 exerts its anticancer effects by inhibiting the NEDD8-activating enzyme (N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide), which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation and cell cycle progression. By inhibiting this compound, MLN4924 prevents the activation of NEDD8 and disrupts the normal function of the ubiquitin-proteasome system, leading to the accumulation of proteins that are critical for cell survival.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the DNA damage response pathway, which is critical for the repair of damaged DNA. Additionally, MLN4924 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

MLN4924 has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide, which makes it an ideal tool for studying the role of NEDD8 in cellular processes. Additionally, MLN4924 has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as an anticancer agent.
One limitation of MLN4924 is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MLN4924 has been shown to induce the accumulation of misfolded proteins, which can lead to cellular stress and toxicity.

Future Directions

There are several future directions for the study of MLN4924. One area of research is to further investigate its potential as an anticancer agent. This could include preclinical studies in animal models, as well as clinical trials in humans.
Another area of research is to investigate the role of NEDD8 in other cellular processes, such as inflammation and immune function. This could lead to the development of new therapies for a variety of diseases, including autoimmune disorders and infectious diseases.
Finally, there is a need to develop new and improved formulations of MLN4924 that can improve its solubility and bioavailability. This could improve its efficacy as an anticancer agent and make it more suitable for clinical use.

Scientific Research Applications

MLN4924 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, MLN4924 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-(3-acetamidophenyl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12(21)19-14-3-2-4-15(11-14)20-17(22)9-10-23-16-7-5-13(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXMRZLUEHUDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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